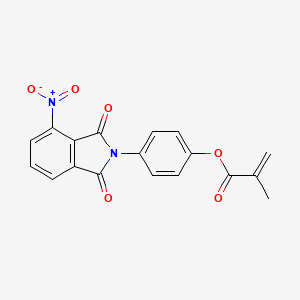
4-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl 2-methylprop-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-ME-ACRYLIC ACID 4-(4-NITRO-1,3-DIOXO-1,3-DIHYDRO-ISOINDOL-2-YL)-PHENYL ESTER is a synthetic organic compound It is characterized by the presence of an acrylic acid ester group and a nitro-substituted isoindoline moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-ME-ACRYLIC ACID 4-(4-NITRO-1,3-DIOXO-1,3-DIHYDRO-ISOINDOL-2-YL)-PHENYL ESTER typically involves the esterification of 2-methacrylic acid with a phenol derivative that contains the nitro-substituted isoindoline group. Common reagents for this esterification include dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts. The reaction is usually carried out in an inert solvent like dichloromethane under reflux conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve similar esterification reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent recovery and recycling are also important considerations in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The nitro group can undergo reduction to form amino derivatives.
Reduction: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Halogens (Br₂, Cl₂) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).
Major Products
Oxidation: Amino derivatives.
Reduction: Carboxylic acids.
Substitution: Halogenated phenyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.
Biology
In biological research, derivatives of this compound may be studied for their potential biological activity, including antimicrobial or anticancer properties.
Medicine
In medicine, similar compounds are often investigated for their potential as drug candidates due to their ability to interact with biological targets.
Industry
In industry, this compound may be used in the development of new materials, such as polymers or coatings, due to its reactive functional groups.
Mecanismo De Acción
The mechanism of action of 2-ME-ACRYLIC ACID 4-(4-NITRO-1,3-DIOXO-1,3-DIHYDRO-ISOINDOL-2-YL)-PHENYL ESTER would depend on its specific application. For example, if used as a drug candidate, it might interact with specific enzymes or receptors in the body, leading to a therapeutic effect. The nitro group could be involved in redox reactions, while the ester group might undergo hydrolysis in biological systems.
Comparación Con Compuestos Similares
Similar Compounds
Methacrylic acid esters: These compounds share the methacrylic acid ester group but may have different substituents on the phenyl ring.
Nitro-substituted isoindolines: These compounds share the nitro-substituted isoindoline moiety but may have different ester groups.
Uniqueness
The uniqueness of 2-ME-ACRYLIC ACID 4-(4-NITRO-1,3-DIOXO-1,3-DIHYDRO-ISOINDOL-2-YL)-PHENYL ESTER lies in its combination of functional groups, which allows for a wide range of chemical reactions and potential applications. Its structure provides a balance between reactivity and stability, making it a versatile compound for research and industrial use.
Propiedades
Fórmula molecular |
C18H12N2O6 |
|---|---|
Peso molecular |
352.3 g/mol |
Nombre IUPAC |
[4-(4-nitro-1,3-dioxoisoindol-2-yl)phenyl] 2-methylprop-2-enoate |
InChI |
InChI=1S/C18H12N2O6/c1-10(2)18(23)26-12-8-6-11(7-9-12)19-16(21)13-4-3-5-14(20(24)25)15(13)17(19)22/h3-9H,1H2,2H3 |
Clave InChI |
YEVPWPZVNJIVGS-UHFFFAOYSA-N |
SMILES canónico |
CC(=C)C(=O)OC1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C(=CC=C3)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl {[3-(1,3-benzodioxol-5-yl)-4-oxo-6-propyl-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}acetate](/img/structure/B11997003.png)

![propan-2-yl 2-methyl-5-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-1-benzofuran-3-carboxylate](/img/structure/B11997015.png)
![1-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]-3-methyl-2-(3-methylbutyl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11997027.png)
![2-(2,5-dichlorophenoxy)-N'-[(E)-1H-indol-3-ylmethylidene]acetohydrazide](/img/structure/B11997028.png)
![2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-3-methyl-N-(4-nitrophenyl)butanamide](/img/structure/B11997033.png)





![5-(2,4-Dichlorophenyl)-4-{[(E)-(4-ethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B11997057.png)

![3-((E)-{[3-(2,4-dichlorophenyl)-5-mercapto-4H-1,2,4-triazol-4-yl]imino}methyl)phenol](/img/structure/B11997093.png)
